molecular formula C14H21N3O4 B2746250 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid CAS No. 2377032-38-5

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B2746250
CAS No.: 2377032-38-5
M. Wt: 295.339
InChI Key: DGLSUWOUZVRCNI-UHFFFAOYSA-N
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Description

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl (BOC) protecting group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the BOC Protecting Group: The piperidine ring is then protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Two Rings: The final step involves coupling the BOC-protected piperidine ring with the pyrazole ring using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is used in the development of biochemical probes and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-BOC-4-Piperidylacetic Acid: A similar compound with a piperidine ring and a BOC protecting group, used in organic synthesis.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic Acid: Another compound with a similar structure, used as a rigid linker in PROTAC development.

Uniqueness

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)10-7-15-16-11(10)12(18)19/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLSUWOUZVRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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